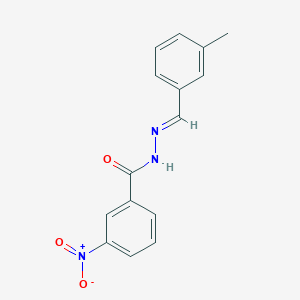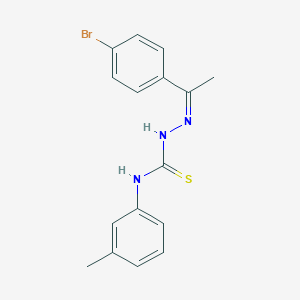![molecular formula C15H15N3S B323983 N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323983.png)
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between benzaldehyde and N-(3-methylphenyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-benzylidene-N-phenylhydrazinecarbothioamide
- (2E)-2-benzylidene-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-benzylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
Uniqueness
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H15N3S |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-[(E)-benzylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-6-5-9-14(10-12)17-15(19)18-16-11-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
Clé InChI |
ZXGZWDPZUQIJNM-LFIBNONCSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323902.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323907.png)
![3-chloro-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B323908.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
![2-methyl-N-[4-[4-[(2-methylbenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B323914.png)


![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-[4-(9-{4-[(anilinocarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylurea](/img/structure/B323918.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B323920.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)

